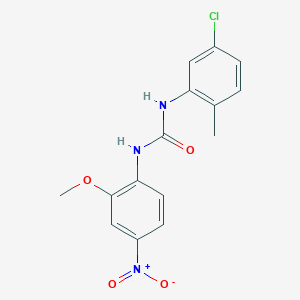![molecular formula C16H15Cl2NO2 B10970397 3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10970397.png)
3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(4-methoxyphenyl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(4-methoxyphenyl)ethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to accelerate the reaction and enhance selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3,4-Dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Pathways: It can modulate biochemical pathways by binding to key proteins or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(3-methoxyphenyl)benzamide: Similar structure but with different substitution pattern on the benzamide core.
4-Chloro-N-(4-methoxyphenyl)benzamide: Lacks one chlorine atom compared to 3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide.
2,4-Dichloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide: Contains additional methoxy groups on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
Molecular Formula |
C16H15Cl2NO2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)8-9-19-16(20)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
QFTRTIPKRWJNSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10970317.png)
![4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B10970324.png)


![2-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10970342.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10970344.png)
![Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10970345.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10970351.png)
![(2-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10970354.png)
![2-(2-Fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10970361.png)
acetate](/img/structure/B10970369.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10970389.png)
![1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10970390.png)
